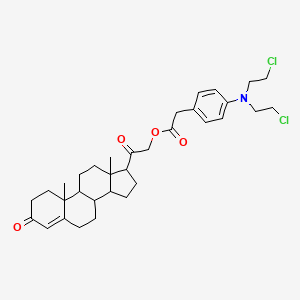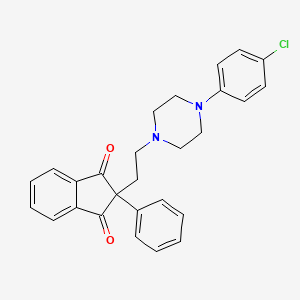
6-Chloro-3,4-dihydro-1H-2,3-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. It is characterized by the presence of a chlorine atom at the 6th position and a dihydrobenzoxazine ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-1H-2,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of chloroureas with sodium acetate, leading to selective cyclization and formation of the benzoxazine ring . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3,4-dihydro-1H-2,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines .
Applications De Recherche Scientifique
6-Chloro-3,4-dihydro-1H-2,3-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of human topoisomerase I, an enzyme involved in DNA replication and transcription. The compound’s structure allows it to bind to the enzyme and inhibit its activity, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: This compound has a similar benzoxazine structure but with additional methyl and dione groups.
6-Chloro-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine:
Uniqueness
Its ability to undergo various chemical reactions and its potential as a topoisomerase I inhibitor make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
21977-33-3 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
6-chloro-3,4-dihydro-1H-2,3-benzoxazine |
InChI |
InChI=1S/C8H8ClNO/c9-8-2-1-6-5-11-10-4-7(6)3-8/h1-3,10H,4-5H2 |
Clé InChI |
JGGHXZUTECPTAK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CON1)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)





![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)


